2-[(Difluoromethyl)sulfonyl]aniline
Description
Significance of Organofluorine Compounds in Advanced Chemical Science
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. biosynth.comsigmaaldrich.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant thermal and metabolic stability to fluorinated compounds. scbt.com This stability is a highly desirable trait in the design of pharmaceuticals and advanced materials. cas.cn
Fluorine's high electronegativity and relatively small size allow it to act as a "super-hydrogen," influencing the acidity, basicity, and conformational preferences of a molecule without adding significant steric bulk. sigmaaldrich.com These unique characteristics have led to the widespread application of organofluorine compounds in diverse fields such as pharmaceuticals, agrochemicals, polymers, and liquid crystals. biosynth.comorganic-chemistry.org Approximately 20% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the profound impact of this element on medicinal chemistry.
Role of the Difluoromethyl (CF2H) Moiety in Advanced Molecular Design
The difluoromethyl (CF2H) group, a key feature of 2-[(Difluoromethyl)sulfonyl]aniline, is a particularly valuable functional group in modern molecular design. It is often considered a lipophilic hydrogen bond donor, a characteristic that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govchinesechemsoc.org This bioisosteric relationship means that the CF2H group can mimic the biological activity of these common pharmacophores while offering enhanced metabolic stability. nih.gov
The incorporation of a CF2H group can improve a molecule's lipophilicity, which can in turn enhance its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This modulation of lipophilicity is a critical aspect of drug discovery, as it can lead to improved bioavailability and efficacy. The unique electronic properties of the CF2H group can also influence a molecule's binding affinity to its biological target. nih.gov
Research Landscape and Potential of this compound as a Scholarly Subject
While the broader classes of organofluorine compounds and molecules containing the CF2H group are subjects of extensive research, this compound itself is a more specialized topic. Much of the currently available information on this compound comes from chemical suppliers, who list it as a building block for organic synthesis. sigmaaldrich.comcymitquimica.com This suggests that its primary role in the scientific community is as a starting material for the synthesis of more complex molecules.
Detailed research findings focusing specifically on the synthesis, reactivity, and applications of this compound are not widely published in peer-reviewed literature. However, the presence of both a reactive aniline (B41778) moiety and a functional difluoromethylsulfonyl group suggests significant potential for this compound as a scaffold in the development of novel chemical entities. The aniline group can undergo a wide range of chemical transformations, including diazotization, acylation, and N-alkylation, providing numerous avenues for derivatization. The difluoromethylsulfonyl group, with its unique electronic and steric properties, can be expected to influence the reactivity of the aniline ring and impart desirable characteristics to the resulting products. The exploration of these possibilities presents a fertile ground for future scholarly investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-7(9)13(11,12)6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDCVGFGRZLIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24906-75-0 | |
| Record name | 2-difluoromethanesulfonylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Reactivity Profiles of 2 Difluoromethyl Sulfonyl Aniline and Its Derivatives
Elucidation of Reaction Pathways in Difluoromethylation of Anilines
The introduction of a difluoromethyl group to anilines can be achieved through various methods, each with distinct reaction pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations.
Single Electron Transfer (SET) Mechanisms in Photoredox Catalysis
A proposed mechanism for the photoinduced difluoroalkylation of anilines promoted by Eosin Y involves the following steps:
Photoexcitation of the Eosin Y (EY) photocatalyst.
SET from the excited photocatalyst (EY*) to the fluorinated radical precursor to generate the difluoromethyl radical (A).
SET from the aniline (B41778) to the oxidized photocatalyst (EY+) to regenerate the ground-state photocatalyst and form the aniline radical cation (B).
Collapse of the radical cation B with the radical A to form a cationic intermediate (C).
Rearomatization in the presence of a base to yield the difluoroalkylated aniline. nih.govacs.org
Oxidative Addition and Reductive Elimination Cycles in Transition-Metal Catalysis
While transition-metal-free methods are common, transition-metal catalysis offers another avenue for difluoromethylation. These reactions often proceed through a classic catalytic cycle involving oxidative addition and reductive elimination steps. youtube.comyoutube.comyoutube.com In a typical scenario, a low-valent transition metal complex undergoes oxidative addition with a difluoromethylating agent. youtube.comyoutube.com This step involves the cleavage of a bond in the reagent and the formation of two new bonds to the metal center, resulting in an increase in the metal's oxidation state and coordination number. youtube.comyoutube.comyoutube.com Subsequent reductive elimination from the resulting complex forges the new carbon-heteroatom bond, delivering the difluoromethylated product and regenerating the catalytically active metal species. youtube.com The specific nature of the ligands on the metal and the choice of the difluoromethyl source are critical for the efficiency of the catalytic cycle. youtube.com
Characterization of Radical Intermediates and Application of Radical Trapping Studies
The involvement of radical intermediates in the photoredox-catalyzed difluoromethylation of anilines has been substantiated through radical trapping experiments. nih.gov The addition of radical scavengers, such as Galvinoxyl or 1,1-diphenylethene, to the reaction mixture has been shown to inhibit or completely suppress the formation of the desired product. nih.gov For instance, in the presence of Galvinoxyl, the formation of a difluoroalkylated Galvinoxyl adduct can be detected, providing direct evidence for the generation of difluoromethyl radicals. nih.gov Similarly, the reaction with 1,1-diphenylethene leads to the formation of difluoroalkylated derivatives of the scavenger. nih.gov These experiments strongly support a radical-mediated mechanism. nih.govacs.org
| Radical Scavenger | Observation | Implication |
| Galvinoxyl | Inhibition of product formation; detection of difluoroalkylated Galvinoxyl | Confirms the presence of difluoromethyl radicals. nih.gov |
| 1,1-Diphenylethene | Avoidance of product formation; detection of difluoroalkylated scavenger products | Supports a radical-mediated pathway. nih.gov |
| TEMPO | - | - |
Investigation of Electron Donor-Acceptor (EDA) Complex Formation
An alternative photocatalyst-free approach for the difluoromethylation of anilines involves the formation of an electron donor-acceptor (EDA) complex. nih.govacs.org In this scenario, the aniline acts as the electron donor and a suitable difluoromethylating agent, such as ethyl difluoroiodoacetate, serves as the electron acceptor. nih.govacs.org The formation of this EDA complex is often visually indicated by a change in the color of the reaction mixture and can be further confirmed by UV-vis and 19F NMR spectroscopy. nih.govacs.org Upon photoirradiation, the EDA complex undergoes a single electron transfer, generating a difluoromethyl radical and an aniline radical cation. nih.govacs.org This pathway can proceed via a radical chain mechanism, as suggested by photochemical quantum yield measurements greater than unity. nih.gov
The formation of the EDA complex is influenced by the solvent, with more polar solvents like DMSO often favoring the reaction. nih.gov A proposed radical chain mechanism initiated by the EDA complex is as follows:
Formation of an EDA complex between the aniline and the fluorinated reagent.
Photoinduced SET within the complex to generate a fluorinated radical (A) and an aniline radical cation (B).
Reaction of the aniline with radical A to form a new radical species (C).
Reduction of the fluorinated reagent by radical C to yield an oxidized intermediate (D) and regenerate radical A.
Deprotonation by a base to afford the final difluoroalkylated aniline. nih.govacs.org
Reactivity of the Aniline Moiety in 2-[(Difluoromethyl)sulfonyl]aniline Derivatives
The presence of the electron-withdrawing difluoromethylsulfonyl group at the ortho-position significantly influences the chemical reactivity of the aniline moiety.
Nucleophilic Reactivity of the Amino Group
The amino group in aniline derivatives is inherently nucleophilic. However, the nucleophilicity of the amino group in this compound is expected to be attenuated due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This deactivating effect reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to unsubstituted aniline. uni-muenchen.denih.gov
The nucleophilicity of amines is a critical factor in many of their characteristic reactions, including acylation, alkylation, and condensation reactions. The reduced nucleophilicity of the amino group in this compound would necessitate harsher reaction conditions or more potent electrophiles to achieve similar transformations compared to more electron-rich anilines. uni-muenchen.de This property can be strategically exploited in synthesis to achieve selective reactions in polyfunctional molecules.
| Compound | Key Feature | Impact on Nucleophilicity |
| Aniline | Unsubstituted aromatic amine | Baseline nucleophilicity for comparison. uni-muenchen.de |
| This compound | Strong electron-withdrawing -SO2CF2H group at the ortho position | Significantly reduced nucleophilicity of the amino group. |
| p-Toluidine | Electron-donating methyl group | Increased nucleophilicity compared to aniline. uni-muenchen.de |
| p-Anisidine | Strong electron-donating methoxy (B1213986) group | Further increased nucleophilicity compared to aniline. uni-muenchen.de |
| 4-Chloroaniline | Electron-withdrawing chloro group | Decreased nucleophilicity compared to aniline. uni-muenchen.de |
Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. nih.gov The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the activating ortho, para-directing amino group (-NH₂) and the deactivating meta-directing difluoromethylsulfonyl group (-SO₂CF₂H).
Given the powerful activating and ortho, para-directing nature of the amino group, electrophilic substitution is expected to occur at the positions ortho and para to it (positions 3, 5, and 1). However, the difluoromethylsulfonyl group at position 2 will sterically hinder substitution at position 3 and electronically deactivate the entire ring, making reactions more challenging compared to aniline itself. The primary sites for substitution would likely be positions 5 (para to the amino group) and to a lesser extent, position 3 (ortho to the amino group).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, the strong deactivation by the sulfonyl group and the potential for the amino group to react with the Lewis acid catalyst can make these reactions problematic. researchgate.net
| Reaction | Typical Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-[(difluoromethyl)sulfonyl]aniline |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-[(difluoromethyl)sulfonyl]aniline and 3-Bromo-2-[(difluoromethyl)sulfonyl]aniline |
| Sulfonation | SO₃, H₂SO₄ | 5-Amino-4-[(difluoromethyl)sulfonyl]benzenesulfonic acid |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.
Reactivity and Transformations of the Difluoromethylsulfonyl Group
The difluoromethylsulfonyl group is a key functional moiety that imparts unique reactivity to the molecule. Its transformations can be broadly categorized into reactions involving the C-H bond of the difluoromethyl group and those involving the cleavage of the sulfonyl group itself.
The hydrogen atom of the difluoromethylsulfonyl group is acidic and can be removed by a base to generate a difluoromethyl anion. This anion can then participate in various nucleophilic reactions. The reactivity of this C-H bond is a subject of ongoing research, particularly in the context of creating new carbon-carbon and carbon-heteroatom bonds.
Research on related compounds, such as difluoromethyl phenyl sulfone, has shown that the corresponding anion can react with a variety of electrophiles. For instance, the deprotonation of difluoromethyl phenyl sulfone with a strong base like lithium tert-butoxide, followed by reaction with an azide (B81097) source, can lead to the formation of an azidodifluoromethyl phenyl sulfone. acs.org Similar reactivity could be anticipated for this compound, provided the amino group is suitably protected to prevent it from interfering with the basic conditions.
Recent studies have highlighted several modes of difluoroalkylation reactions, including nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethylation, as well as difluorocarbene reactions. cas.cn These methodologies could potentially be adapted for the functionalization of the difluoromethyl group in this compound.
The sulfonyl group is generally robust, but it can be cleaved under specific reductive or nucleophilic conditions. strath.ac.uk The cleavage of the carbon-sulfur bond in sulfones is a synthetically useful transformation. Methods for the reductive cleavage of sulfones often employ strong reducing agents like alkali metals (e.g., sodium, lithium) or samarium(II) iodide. strath.ac.uk
In the context of sulfonamides, which are structurally related to sulfones, cleavage of the sulfur-nitrogen bond can be achieved. researchgate.net For aryl sulfones, electrochemical reduction is also a viable method for cleaving the C-S bond. strath.ac.uk GST-catalyzed cleavage of certain sulfonamides proceeds via nucleophilic attack of glutathione (B108866) on an electrophilic center alpha to the sulfonyl group, leading to the release of the corresponding amine and sulfur dioxide. nih.gov While this enzymatic cleavage is specific to certain substrates, it highlights the principle of activating the group alpha to the sulfonyl moiety to facilitate cleavage.
Furthermore, sulfonyl azides have been utilized as sulfonyl donors through a trifluoromethanesulfonic acid-induced formation of reactive sulfonyl cations, which then couple with arenes to form aryl sulfones. organic-chemistry.org This suggests that the sulfonyl moiety, under the right conditions, can be a leaving group in substitution reactions.
Stereochemical Control and Regioselectivity in Synthetic and Reactive Pathways
Achieving stereochemical and regiochemical control is a central theme in modern organic synthesis. For derivatives of this compound, these aspects become particularly relevant in reactions that create new stereocenters or involve substitution on the aromatic ring.
Regioselectivity in electrophilic aromatic substitution is, as discussed, primarily dictated by the electronic and steric effects of the amino and difluoromethylsulfonyl groups. The para-position to the amino group (position 5) is the most likely site of substitution due to strong electronic activation and reduced steric hindrance.
Stereochemical control would be a key consideration in reactions involving the difluoromethyl group, for instance, if the deprotonated species were to add to a chiral electrophile. The development of stereoselective methods for the difluoromethylation of imines using chiral reagents like (S)-difluoromethyl phenyl sulfoximine (B86345) has been reported, yielding enantiomerically enriched α-difluoromethyl amines. nih.gov This demonstrates that chiral auxiliaries can effectively control the stereochemical outcome of reactions involving the difluoromethyl group.
In palladium-catalyzed C-H functionalization reactions, chiral ligands or auxiliaries can induce stereoselectivity. For example, a sulfinyl aniline auxiliary has been used to promote stereoselective Pd-catalyzed C-H arylation and acetoxylation of aliphatic amides. nih.gov While this is a different reaction type, it underscores the principle of using chiral directing groups to control stereochemistry in the functionalization of molecules containing an aniline moiety.
Applications and Structure Activity Relationship Sar Studies of 2 Difluoromethyl Sulfonyl Aniline Scaffolds
Medicinal Chemistry and Drug Discovery Research
The aniline (B41778) sulfonamide framework is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in key hydrogen bonding interactions with biological targets. The introduction of a difluoromethyl group to this scaffold presents a unique combination of properties that medicinal chemists are beginning to explore for the development of novel therapeutic agents.
Bioisosteric Replacement Strategies with the Difluoromethyl Group
A key strategy in drug design is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve the biological activity, selectivity, or pharmacokinetic profile of a compound. The difluoromethyl group has emerged as a valuable bioisostere for several common functional groups.
The difluoromethyl group is recognized as a lipophilic hydrogen bond donor. This characteristic allows it to act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and in some contexts, amine (-NH2) functionalities. The polarized C-H bond in the CHF2 group can participate in hydrogen bonding interactions, a critical feature for molecular recognition at biological targets. Research has shown that the hydrogen bond donating capacity of the difluoromethyl group is comparable to that of thiophenols and anilines, although it is a weaker donor than a hydroxyl group. This mimicry allows for the substitution of these protic groups to enhance other molecular properties without completely losing essential binding interactions.
One of the primary advantages of incorporating a difluoromethyl group is the enhancement of metabolic stability. Functional groups like hydroxyl and thiol are often susceptible to phase I and phase II metabolic transformations, such as oxidation and glucuronidation, leading to rapid clearance of a drug from the body. The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to metabolic breakdown, thereby increasing the half-life of a drug candidate.
Furthermore, the difluoromethyl group can modulate the lipophilicity of a molecule. While often considered a lipophilicity-enhancing group, the actual impact can vary depending on the molecular context. The change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoromethyl group has been observed to range from a slight decrease to a moderate increase. This tunable lipophilicity allows for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
2-[(Difluoromethyl)sulfonyl]aniline as a Privileged Scaffold for Bioactive Compounds
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. While the broader class of aniline sulfonamides is certainly privileged, the specific scaffold of this compound is an area of emerging interest rather than established application.
Currently, there is a lack of extensive, publicly available structure-activity relationship (SAR) studies specifically focused on derivatives of the this compound scaffold. SAR studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. Such studies would be crucial to unlock the full potential of this scaffold.
Future research in this area would likely involve the synthesis of a library of derivatives where different substituents are introduced at various positions on the aniline ring. These derivatives would then be screened against a panel of biological targets to identify initial "hits." For any active compounds, further rounds of synthesis and testing would be conducted to refine the structure and maximize potency and selectivity. Key areas of investigation for SAR studies would include:
Substitution on the Aniline Ring: Exploring the effect of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions relative to the amino group.
Modification of the Amino Group: Conversion of the primary amine to secondary or tertiary amines, amides, or other functional groups to probe for additional binding interactions.
The data from these SAR studies would be invaluable for the rational design of new drug candidates based on the this compound scaffold.
Structure-Activity Relationship (SAR) Studies of Derivatives
Modulation of Biological Potency and Selectivity
SAR studies on various classes of compounds have demonstrated that modifications to the this compound core and its surrounding chemical environment can fine-tune both the potency and selectivity of these molecules.
In the context of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K)/mTOR pathway, the difluoromethyl group has been noted for its versatility in calibrating compound properties such as potency, solubility, and metabolic stability. researchgate.net For instance, in a series of sulfonyl-morpholino-pyrimidines developed as mTOR kinase inhibitors, the substitution pattern on the phenyl ring attached to the sulfonyl group was critical for activity. A key hydrogen bond donor motif at the 4-position of the phenyl ring was found to be a requirement for potent inhibition. nih.gov
Furthermore, in the development of 4-anilino-quinazoline derivatives as dual EGFR/VEGFR2 inhibitors, the substitution on the aniline moiety significantly impacted selectivity. A 3,4-substitution pattern on the aniline ring favored EGFR inhibition, while a 2,4-substitution with bulky halogen atoms enhanced activity against VEGFR2. mdpi.com
Role in Specific Biological Target Interactions (e.g., Kinase Inhibition, Immunomodulation, Enzyme Inhibition)
The this compound scaffold has been integral to the design of inhibitors for several important biological targets.
Kinase Inhibition:
A significant area of research has been the development of kinase inhibitors for cancer therapy. The this compound moiety has been incorporated into various heterocyclic systems to target kinases such as PI3K and mTOR.
PI3K/mTOR Inhibition: Derivatives of 2-(difluoromethyl)-1H-benzimidazole, a structure related to the this compound scaffold, have been extensively studied as PI3K inhibitors. ZSTK474 is a notable example of a pan-class I PI3K inhibitor containing a 2-(difluoromethyl)benzimidazole core. nih.gov SAR studies on ZSTK474 analogues revealed that substitutions on the benzimidazole (B57391) ring significantly affect potency. nih.gov Building on this, novel 1,3,5-triazine (B166579) and pyrimidine (B1678525) derivatives of ZSTK474 containing semicarbazones have been designed to yield potent and selective PI3Kα inhibitors. One such derivative, compound A10, exhibited an exceptionally low IC50 value of 0.32 nM against PI3Kα and demonstrated remarkable subtype selectivity. nih.gov Another potent, orally bioavailable, and brain-penetrable dual inhibitor of class I PI3K and mTOR kinase, PQR530, features a difluoromethyl group which contributes to its favorable pharmacokinetic properties. researchgate.net
mTOR Inhibition: High-throughput screening identified sulfonyl-morpholino-pyrimidines as selective mTOR kinase inhibitors. nih.gov SAR studies led to the identification of compounds with a hydrogen bond donor motif on the phenyl ring linked to the sulfonyl group, which was crucial for potent mTOR inhibition. nih.gov
Immunomodulation:
While direct studies on the immunomodulatory effects of this compound derivatives are limited, research on broader sulfonyl-containing compounds suggests potential in this area. A novel sulfonyl-based small molecule, named InhiTinib, was discovered to possess immunomodulatory properties by inhibiting interferon (IFN)-gamma production and the proliferation of primary T-cells without causing cell death. nih.gov This suggests that the sulfonyl group can be a key pharmacophore for immunomodulation.
Enzyme Inhibition:
The sulfonamide group, a key feature of the scaffold , is present in a number of enzyme inhibitors. For instance, many HIV protease inhibitors in clinical use or advanced trials contain a sulfonamide moiety. nih.gov
Therapeutic Areas of Research Interest
The unique properties of the this compound scaffold have prompted its investigation in various therapeutic areas.
Anticancer Agent Development
The development of anticancer agents represents the most significant area of research for compounds containing the this compound scaffold and related structures. The focus has been on the inhibition of key signaling pathways involved in cancer cell growth, proliferation, and survival.
As previously discussed, derivatives of this scaffold have been extensively explored as inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer. ugr.es The potent and selective inhibition of PI3Kα by ZSTK474 analogues like compound A10 highlights the potential of this chemical class in treating tumors with PI3K pathway activation. nih.gov Furthermore, the dual PI3K/mTOR inhibitor PQR530, which contains a difluoromethyl group, has shown efficacy in preclinical cancer models. researchgate.net
The sulfonyl-containing compound InhiTinib not only demonstrated immunomodulatory effects but also triggered apoptosis in various murine and human cancer cell lines. nih.gov In animal models, it led to tumor regression in pre-established T-cell lymphomas and prolonged survival. nih.gov
The table below summarizes the anticancer activity of selected compounds related to the this compound scaffold.
| Compound | Target | Activity | Cell Lines/Model |
| A10 (ZSTK474 derivative) | PI3Kα | IC50 = 0.32 nM | U87-MG, MCF-7, PC-3 cell lines; U87-MG xenograft mouse model |
| PQR530 | Class I PI3K, mTOR | Potent inhibition | OVCAR-3 xenograft model |
| InhiTinib | Apoptosis induction | Tumor regression | EL4 T-cell lymphoma model |
Antiviral Compound Discovery
The sulfonamide group is a known pharmacophore in antiviral drug design. Several clinically used HIV protease inhibitors incorporate this moiety. nih.gov While direct evidence for the antiviral activity of this compound derivatives is limited, a retracted study reported on the design of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives as potential antiviral agents. mdpi.com One of the synthesized compounds showed high activity against the H1N1 influenza virus in cell culture. mdpi.com
Another study explored 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives for their antiviral activity against Dengue virus (DENV-2) and West Nile virus (WNV). frontiersin.org The replacement of a phenyl ring with a phenylsulfonyl group at the N1 position of the pyrazole (B372694) ring was found to significantly impact antiviral activity. frontiersin.org The introduction of a fluorine atom into drug candidates is a known strategy to enhance their antiviral properties. mdpi.com
Development of Anti-Inflammatory Agents
The sulfonamide and sulfonyl groups are present in various compounds with anti-inflammatory properties. While specific research on this compound derivatives as anti-inflammatory agents is not widely available, related structures have shown promise. For instance, L-sulforaphane, a dietary isothiocyanate, has demonstrated anti-inflammatory and immunomodulatory effects by reducing pro-inflammatory cytokines. nih.gov
Antibacterial and Antifungal Research
The sulfonamide class of drugs has a long history in the treatment of bacterial infections. Although research specifically focused on this compound derivatives in this area is scarce, the broader class of sulfonamides continues to be a source of new antibacterial and antifungal agents. The general principle of action for sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.
Exploration in Neurological and Other Disease Contexts
While direct research on this compound for neurological disorders is not extensively documented in publicly available literature, the structural motifs it contains—an aromatic amine and a sulfonyl group—are relevant in drug discovery. Structure-activity relationship (SAR) studies on related molecules provide insights into the potential utility of this scaffold.
The aniline moiety is a common feature in many biologically active compounds. However, its use can be challenging due to potential metabolic activation into reactive species that may cause toxicity, such as mutagenicity. For instance, SAR studies on 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole cores, which are also aromatic amines, have been conducted to mitigate mutagenicity while developing effective NS5A inhibitors for the hepatitis C virus. nih.gov These studies found that appropriate substitution on the core structure could successfully eliminate mutagenic properties, suggesting that modifications to the this compound scaffold could be crucial for its development in a therapeutic context. nih.gov
The sulfonyl and related sulfoximine (B86345) groups are also of significant interest in medicinal chemistry. nih.gov The sulfoximine group, for example, has been incorporated into clinical kinase inhibitors for cancer treatment, such as roniciclib (B612086) and AZD 6738. nih.gov It is often used to replace other functional groups like sulfones or sulfonamides to improve properties such as metabolic stability. nih.gov The development of multi-functional small molecules for treating complex neurological conditions like Alzheimer's disease often involves exploring various chemical scaffolds, including those with pyrimidine rings, to target multiple pathological factors. researchgate.net The unique electronic properties of the difluoromethylsulfonyl group could modulate a molecule's binding affinity, selectivity, and pharmacokinetic profile, making the this compound scaffold a potential template for designing novel ligands for neurological targets. Further research would be needed to synthesize and evaluate derivatives for specific neurological and other disease applications.
Materials Science Applications
While the primary research focus for aniline derivatives has been in pharmaceuticals and agrochemicals, their structural features also lend themselves to applications in materials science, particularly in the development of functional polymers and electronic materials.
Aniline is the monomer precursor to polyaniline (PANI), one of the most studied conductive polymers. mdpi.comyoutube.com PANI has a range of applications in energy storage, corrosion protection, sensors, and flexible electronics due to its tunable electrical conductivity and environmental stability. youtube.com The polymerization of aniline is typically an oxidative process, and the properties of the resulting polymer can be tuned by substituting the aniline monomer. mdpi.com
Incorporating the this compound monomer into a polymer chain, either as a homopolymer or as a copolymer with aniline, could lead to new functional materials. The bulky and highly polar difluoromethylsulfonyl group would be expected to influence the polymer's morphology, processability, and electronic properties. For example, it could alter the packing of the polymer chains, affecting conductivity and solubility. Blends of polymers, such as polyaniline with sulphonated polystyrene, have been studied to create composite membranes with specific ion-transport properties. nih.govresearchgate.net The sulfonyl group in the this compound monomer could similarly be used to impart specific functionalities to a polymer backbone. Further research would be required to develop synthetic methods for the polymerization of this specific monomer and to characterize the properties of the resulting materials for potential use in organic electronics or specialized membranes. nih.gov
Design of Advanced Materials with Tuned Properties
The strategic incorporation of the this compound scaffold into macromolecular structures presents a compelling avenue for the development of advanced materials with finely-tuned properties. The unique combination of the electron-withdrawing difluoromethyl group and the sulfonyl linkage on the aniline backbone offers a versatile platform for tailoring the electronic, thermal, and solubility characteristics of polymers and other functional materials. While specific research on advanced materials derived directly from this compound is not extensively documented in publicly available literature, a deductive understanding of its potential can be gleaned from the well-established structure-property relationships of related functionalized polymers, particularly polyanilines.
The design of advanced materials leveraging the this compound unit hinges on the predictable influence of its constituent functional groups. The difluoromethyl group (CHF2) is a strong electron-withdrawing group, a characteristic known to significantly impact the electronic properties of conjugated polymer systems. In the context of polyanilines, the introduction of such groups can modulate the polymer's conductivity and redox potentials. nih.gov Concurrently, the sulfonyl group (-SO2-) also acts as an electron-withdrawing moiety and can influence the polymer's solubility, thermal stability, and surface properties. acs.orgmdpi.comnih.gov
By polymerizing this compound or copolymerizing it with other monomers, it is possible to create a new class of functional polymers. The properties of these materials can be hypothetically tuned by varying the concentration of the this compound monomer in a copolymer, or by further chemical modification of the monomer unit. The presence of both fluorine and a sulfonyl group is anticipated to impart a unique combination of properties not readily achievable with other aniline derivatives. For instance, fluorinated aromatic polymers are known for their excellent thermal stability and specific dielectric properties. mdpi.comnih.govacs.orgnih.gov The sulfonyl group, on the other hand, can enhance solubility in certain organic solvents and influence the morphology of the resulting polymer films. nih.gov
The table below outlines the anticipated effects of incorporating the this compound scaffold into a polyaniline backbone, based on established principles of polymer chemistry and materials science.
| Property | Unsubstituted Polyaniline (PANI) | Predicted Properties of Poly(this compound) | Rationale for Predicted Properties |
| Solubility | Generally poor in common organic solvents. | Improved solubility in polar aprotic solvents. | The presence of the polar sulfonyl group and the potential for hydrogen bonding disruption by the bulky substituent can enhance solubility. acs.org |
| Thermal Stability | Moderate thermal stability. | Enhanced thermal stability . | The strong C-F bonds in the difluoromethyl group and the inherent stability of the sulfonyl moiety are expected to increase the degradation temperature of the polymer. nih.gov |
| Electrical Conductivity | High in the doped (emeraldine salt) form. | Lower conductivity compared to doped PANI. | The strong electron-withdrawing nature of both the difluoromethyl and sulfonyl groups would likely decrease the electron density on the polymer backbone, making oxidation (doping) more difficult and reducing charge carrier mobility. nih.govresearchgate.net |
| Oxidation Potential | Readily oxidized. | Higher oxidation potential . | The electron-withdrawing substituents stabilize the neutral state of the polymer, thus requiring a higher potential for oxidation to the conductive form. nih.gov |
| Surface Energy | Moderate surface energy. | Lower surface energy . | The presence of fluorine atoms on the surface of the material would lead to a reduction in surface energy, potentially imparting hydrophobic or oleophobic properties. acs.org |
| Dielectric Properties | High dielectric constant in the undoped state. | Potentially lower dielectric constant . | The incorporation of fluorine is a common strategy to lower the dielectric constant of polymers. mdpi.comnih.gov |
Detailed research into the synthesis and characterization of polymers and other advanced materials from this compound is necessary to experimentally validate these predicted properties. Such studies would involve the polymerization of the monomer, followed by a thorough analysis of the resulting material's molecular weight, morphology, thermal behavior, electronic properties, and solubility. The findings from these investigations could pave the way for the application of these novel materials in fields such as organic electronics, high-performance coatings, and advanced separation membranes.
Computational Chemistry and Advanced Spectroscopic Characterization of 2 Difluoromethyl Sulfonyl Aniline
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are indispensable for predicting the molecular characteristics of 2-[(Difluoromethyl)sulfonyl]aniline, offering a theoretical framework to understand its behavior at a molecular level. These computational methods allow for the exploration of properties that may be difficult or costly to measure experimentally.
The conformational landscape of this compound is primarily defined by the rotational freedom around the C(aryl)-S and C(aryl)-N bonds. Computational methods, such as Density Functional Theory (DFT), are employed to locate the minimum energy conformations. For substituted anilines, the amino group (-NH2) is known to be nonplanar with the benzene (B151609) ring, exhibiting a pyramidal geometry at the nitrogen atom. The angle of this pyramidalization is influenced by the nature and position of the substituents on the aromatic ring.
In the case of this compound, the bulky ortho-substituent, -SO2CHF2, is expected to exert significant steric hindrance. This steric repulsion between the sulfonyl group and the amino group will likely influence the preferred rotational conformers. Geometrical optimization calculations would aim to determine the dihedral angles of C-C-S-O and C-C-N-H that result in the most stable three-dimensional structure. It is anticipated that the molecule will adopt a conformation that minimizes the steric clash, potentially by twisting the sulfonyl and amino groups out of the plane of the benzene ring to a greater extent than observed in the meta or para isomers. Studies on other ortho-substituted anilines have shown that such steric effects can lead to distinct conformational preferences. colostate.eduaip.org
The electronic structure of this compound is characterized by the interplay of the electron-donating amino group and the strongly electron-withdrawing difluoromethylsulfonyl group. The -SO2CHF2 group significantly lowers the electron density of the aromatic ring through a combination of inductive (-I) and resonance (-M) effects. Computational studies on sulfonyl-containing aromatic compounds have shown that the sulfonyl group is highly polarizing. acs.orgresearchgate.netresearchgate.net
The presence of the electron-withdrawing group at the ortho position has a pronounced effect on the electronic properties of the aniline (B41778) moiety. This is often referred to as the "ortho effect," which can lead to anomalous reactivity compared to the meta and para isomers. byjus.comstackexchange.com For instance, the basicity of the amino group in this compound is expected to be considerably lower than that of aniline itself, and likely lower than its meta and para counterparts due to the combined steric and electronic effects.
Quantum chemical calculations can quantify these effects by computing parameters such as molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP would likely show a region of high positive potential around the -SO2CHF2 group and the aromatic protons, while the nitrogen lone pair would represent a region of negative potential, albeit diminished by the ortho-substituent. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and for this molecule, it would be influenced by the strong electronic perturbation of the sulfonyl group.
While specific reaction pathways for this compound are not detailed in the literature, computational methods can be used to model its potential reactions. For example, in reactions involving the amino group, such as acylation or diazotization, transition state analysis can elucidate the reaction mechanism and predict the activation energies. The steric hindrance from the ortho-sulfonyl group would be expected to increase the activation energy for reactions at the amino group compared to sterically unhindered anilines.
Kinetic modeling based on calculated transition state energies could provide predictions of reaction rates. Such studies are crucial for understanding the synthetic utility and potential metabolic pathways of the compound. For instance, computational investigations into the formation of related aryl sulfonyl fluorides have provided detailed mechanistic insights, which could be adapted to study reactions involving the -SO2CHF2 group. nih.gov
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can aid in the interpretation of experimental spectra. Programs utilizing DFT and other ab initio methods can calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman). nih.gov
The accuracy of these predictions has improved significantly, making them a valuable tool for structural confirmation. For this compound, predicted NMR shifts would be benchmarked against known experimental values for similar structures to ensure reliability. Discrepancies between predicted and experimental values can often point to subtle structural or environmental effects.
Table 1: Predicted Vibrational Frequencies for a Representative Aromatic Sulfonyl Compound (Note: This is an illustrative table based on general knowledge of related compounds, as specific data for this compound is unavailable.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3400-3500 | Asymmetric and symmetric stretching of the amino group |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the benzene ring |
| C-H Stretch (Aliphatic) | 2900-3000 | Stretching of the C-H bond in the difluoromethyl group |
| C=C Stretch (Aromatic) | 1580-1620 | In-plane stretching of the benzene ring |
| S=O Stretch | 1300-1350 (asymmetric), 1150-1200 (symmetric) | Stretching of the sulfonyl group double bonds |
Advanced Spectroscopic Methods for Structural Elucidation and Characterization
Experimental characterization of this compound would heavily rely on advanced spectroscopic techniques to confirm its structure and provide insight into its electronic environment.
Multi-nuclear NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the proton of the difluoromethyl group. The aromatic region would likely display a complex splitting pattern due to the ortho-substitution. The chemical shift of the -CHF₂ proton would be a characteristic triplet due to coupling with the two fluorine atoms. The amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which could be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom attached to the sulfonyl group and the carbon of the difluoromethyl group would have characteristic chemical shifts. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the two substituents.
¹⁹F NMR: Given the presence of the difluoromethyl group, ¹⁹F NMR is a crucial technique. huji.ac.il It would show a doublet for the two equivalent fluorine atoms, with coupling to the single proton of the difluoromethyl group. The chemical shift in the ¹⁹F NMR spectrum is highly sensitive to the electronic environment, providing a unique probe for the -SO₂CHF₂ moiety. nih.gov The large chemical shift range of ¹⁹F NMR generally leads to well-resolved spectra. nih.gov
Table 2: Predicted NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects and data for analogous compounds, as specific experimental data is not available.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H (Aromatic) | 7.0 - 8.0 | m | - |
| ¹H (-NH₂) | 4.5 - 5.5 | br s | - |
| ¹H (-SO₂CHF₂) | 6.0 - 7.0 | t | JH-F ≈ 50-60 |
| ¹³C (Aromatic) | 110 - 150 | - | - |
| ¹³C (-SO₂CHF₂) | 115 - 125 | t | JC-F ≈ 240-250 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
No detailed High-Resolution Mass Spectrometry (HRMS) studies detailing the specific fragmentation pathways of this compound are currently available in the public domain. HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. A theoretical analysis would predict the protonated molecule [M+H]⁺ as the primary ion in positive-mode electrospray ionization.
Table 1: Theoretical HRMS Data for this compound
| Formula | Calculated Mass (m/z) | Ion Type |
|---|---|---|
| C₇H₈F₂NO₂S⁺ | 208.0242 | [M+H]⁺ |
Subsequent fragmentation (MS/MS) of the parent ion would be expected to involve the cleavage of the C-S and S-N bonds, as well as the loss of the difluoromethyl group. The absence of experimental data, however, means that the precise fragmentation pattern and the relative abundance of fragment ions remain unconfirmed.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Detailed experimental Infrared (IR) and Raman spectra for this compound are not readily found in published literature. These vibrational spectroscopy techniques are essential for identifying the functional groups within a molecule and probing its structural characteristics.
Based on the known spectral regions for related compounds, a hypothetical IR and Raman spectrum of this compound would exhibit characteristic vibrational modes. The N-H stretching vibrations of the primary amine group would be expected to appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) would likely be observed between 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The C-F stretching vibrations of the difluoromethyl group would also produce strong absorptions, typically in the 1000-1100 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions.
Table 2: Predicted Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| SO₂ (Sulfonyl) | Asymmetric Stretch | 1300 - 1350 |
| SO₂ (Sulfonyl) | Symmetric Stretch | 1140 - 1160 |
| C-F (Difluoromethyl) | Stretch | 1000 - 1100 |
| C-N | Stretch | 1250 - 1350 |
Without experimental spectra, a definitive assignment of these vibrational modes is not possible.
X-ray Crystallography for Solid-State Structure Determination and Conformational Studies
There are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. A single-crystal X-ray diffraction study would provide unequivocal proof of the molecular structure in the solid state. It would reveal precise bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional picture of the molecule.
Such a study would be instrumental in understanding the conformation of the difluoromethylsulfonyl group relative to the aniline ring and the nature of any intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups, which dictate the crystal packing. This information is fundamental for computational modeling and for understanding the material properties of the compound. The lack of crystallographic data for this specific molecule means that its solid-state conformation and packing arrangement remain a matter of speculation.
Future Directions and Emerging Research Avenues for 2 Difluoromethyl Sulfonyl Aniline
Development of More Sustainable and Environmentally Benign Synthetic Routes
The imperative for green chemistry in pharmaceutical and materials manufacturing necessitates the development of sustainable synthetic routes for key building blocks like 2-[(Difluoromethyl)sulfonyl]aniline. acs.org Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more efficient and environmentally friendly alternatives.
Key areas of development include:
Photocatalytic Methods: Visible-light-mediated organophotocatalysis presents a mild and powerful tool for forming C-F and C-S bonds. acs.org Research into the direct, light-mediated sulfonylation of anilines using stable sulfonyl fluoride (B91410) reagents is a promising strategy. nih.gov These methods often operate at room temperature, reducing the energy consumption associated with traditional heating. acs.org
Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability. Utilizing fluoroform (CHF3), a highly atom-economical and low-cost reagent, in a flow system for difluoromethylation reactions represents a significant green advancement over traditional sources. rsc.org
Safer Reagents and Byproducts: A recent breakthrough in green chemistry demonstrates the conversion of easily accessible thiols and disulfides into sulfonyl fluorides, producing only non-toxic salts like NaCl and KCl as byproducts. eurekalert.orgsciencedaily.com Adopting such methodologies for the precursors to this compound would drastically reduce the generation of hazardous waste.
| Feature | Hypothetical Traditional Synthesis | Proposed Sustainable Synthesis |
| Key Transformation | Multi-step process involving harsh oxidation and fluorination reagents. | Single-step visible-light-mediated photocatalysis or flow chemistry. acs.orgrsc.org |
| Solvents | Chlorinated or aprotic polar solvents. | Greener solvents like water (micellar catalysis) or supercritical CO2. researchgate.netnih.gov |
| Reagents | Potentially toxic fluorinating agents and oxidants. | Use of stable sulfonyl fluorides and atom-economical sources like CHF3. nih.govrsc.org |
| Byproducts | Significant hazardous waste. | Benign salts (e.g., NaCl, KCl). eurekalert.orgsciencedaily.com |
| Energy Efficiency | High energy input (heating/reflux). | Low energy input (ambient temperature, visible light). acs.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic nature of this compound, imparted by its distinct functional groups, opens the door to exploring novel chemical reactions. Future work will likely probe the untapped reactivity of this molecule.
C-H Functionalization: The aniline (B41778) ring is primed for late-stage C-H functionalization, allowing for the direct introduction of other valuable chemical groups without the need for pre-functionalized starting materials. This approach aligns with the green chemistry principle of reducing derivatization steps. acs.org
Multicomponent Reactions (MCRs): The aniline nitrogen can serve as a nucleophile in one-pot MCRs, rapidly building molecular complexity from simple precursors. scitechdaily.com This allows for the efficient creation of diverse chemical libraries for screening purposes.
Sulfonyl Group as a Reactive Handle: While often considered a stable linker, the difluoromethylsulfonyl group itself could be leveraged for unprecedented transformations. Research on related heteroaryl sulfones has shown they can undergo ipso-substitution, acting as equivalents for delivering sulfinate or sulfonate groups. cas.cn Investigating similar reactivity for this compound could yield novel difluoromethylated compounds.
Expansion of Biological and Material Science Applications through Rational Design
The rational design of derivatives based on the this compound scaffold is a major avenue for future research, aiming to create novel therapeutic agents and advanced materials.
Biological Applications
The sulfonylaniline motif is prevalent in a wide range of approved drugs, highlighting its value in medicinal chemistry. nih.gov The addition of the difluoromethyl group can enhance metabolic stability and lipophilicity, key properties in drug design.
Enzyme Inhibitors: The structure is an ideal starting point for designing inhibitors for various enzyme classes. For instance, derivatives of 2-aminopyrimidine (B69317) have been developed as inhibitors for Janus kinases (JAKs) and Cathepsin L (CTSL) for treating acute lung injury. nih.gov A rational design approach could adapt the this compound core to target the active sites of kinases, proteases, or other disease-relevant enzymes.
Targeted Library Synthesis: By functionalizing the aniline amine or the aromatic ring, focused libraries of compounds can be synthesized. These libraries can then be screened against panels of biological targets to identify new lead compounds for various diseases.
| Potential Biological Target Class | Rationale for Derivatization | Desired Outcome |
| Protein Kinases | The aniline core can act as a hinge-binding motif. | Development of selective inhibitors for oncology or inflammatory diseases. nih.gov |
| Proteases | The sulfonyl group can interact with active site residues. | Creation of agents for viral diseases or metabolic disorders. |
| Nuclear Receptors | The overall structure can mimic endogenous ligands. | Modulation of gene transcription for metabolic or endocrine conditions. |
| Ion Channels | The molecule's polarity and size can be tuned to block specific channels. | Discovery of novel therapeutics for neurological or cardiovascular disorders. |
Material Science Applications
The thermal and redox resistance conferred by the sulfonyl fluoride moiety, a close relative of the sulfonyl group, suggests that materials incorporating this structure could exhibit enhanced stability. mdpi.com
High-Performance Polymers: The aniline group allows the molecule to be used as a monomer in polymerization reactions. The resulting polymers could exhibit high thermal stability, chemical resistance, and specific dielectric properties, making them suitable for advanced electronics or aerospace applications.
Functional Materials: The scaffold could be incorporated into organic light-emitting diodes (OLEDs), sensors, or as a component in metal-organic frameworks (MOFs), where its electronic properties and structural rigidity can be exploited.
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Material Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by dramatically accelerating the design and discovery process. mednexus.orgresearchgate.net
Accelerated Drug Discovery: AI algorithms can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound without the need for initial synthesis. nih.govcrimsonpublishers.com This in silico screening allows researchers to prioritize the most promising candidates for laboratory work, saving significant time and resources. researchgate.netnih.gov ML models can generate chemical reactivity flowcharts to help chemists understand and predict the outcomes of complex reactions, augmenting human creativity. scitechdaily.com
Predictive Material Design: In material science, ML models can predict the physical and chemical properties of hypothetical materials, such as polymers or crystals, that incorporate the this compound structure. researchgate.netmdpi.com This enables the computational discovery of materials with desired characteristics (e.g., thermal stability, conductivity) before attempting their synthesis. youtube.comnih.gov AI can also predict viable synthetic routes for these novel materials. youtube.com
| AI/ML Application | Task for this compound | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of virtual derivatives. | Rapid identification of potent drug candidates. nih.gov |
| Generative Models | Design novel molecules based on the core scaffold with optimized properties. | Discovery of non-intuitive structures with high therapeutic potential. nih.gov |
| Reaction Prediction | Predict the outcomes and yields of novel synthetic transformations. | Optimization of synthetic routes and discovery of new reactions. scitechdaily.com |
| Property Prediction (Materials) | Forecast the thermal, mechanical, and electronic properties of polymers. | Accelerated discovery of new high-performance materials. researchgate.netnih.gov |
| Retrosynthesis Prediction | Propose synthetic pathways for novel, AI-designed molecules. | Overcoming synthetic challenges for complex target structures. youtube.com |
Application of Green Chemistry Principles in the Synthesis and Utility of this compound
A holistic approach to future research must embed the 12 Principles of Green Chemistry into the entire lifecycle of this compound, from its synthesis to its final application and degradation. acs.orgjetir.org This ensures that scientific advancement aligns with environmental stewardship.
The goal is to create processes that are not only efficient but also inherently safer, produce less waste, and utilize renewable resources where possible. nih.gov Designing molecules that are effective for their purpose but also degrade into innocuous substances after use is a key long-term objective. nih.gov
| Green Chemistry Principle | Application to this compound Lifecycle |
| 1. Prevention | Design syntheses that minimize byproduct formation from the outset. jetir.org |
| 2. Atom Economy | Utilize reactions like additions and MCRs that incorporate most atoms from the reactants into the final product. |
| 3. Less Hazardous Syntheses | Avoid toxic reagents and solvents, opting for greener alternatives like photocatalysis. nih.gov |
| 4. Designing Safer Chemicals | Design derivatives with high efficacy and low toxicity, and that degrade after use. nih.gov |
| 5. Safer Solvents & Auxiliaries | Replace traditional volatile organic compounds with water, supercritical fluids, or ionic liquids. researchgate.net |
| 6. Design for Energy Efficiency | Employ reactions that proceed at ambient temperature and pressure, such as photocatalysis. acs.org |
| 7. Use of Renewable Feedstocks | Explore bio-based sources for the aniline precursor or other starting materials. nih.gov |
| 8. Reduce Derivatives | Use C-H activation or other direct methods to avoid protecting group chemistry. acs.orgnih.gov |
| 9. Catalysis | Favor highly selective catalytic reagents over stoichiometric ones. |
| 10. Design for Degradation | Build in features that allow the molecule to break down into harmless substances post-use. nih.gov |
| 11. Real-time Analysis | Implement in-line process monitoring in flow synthesis to prevent accidents and waste. |
| 12. Inherently Safer Chemistry | Choose reagents and conditions that minimize the risk of explosions, fires, or releases. acs.orgnih.gov |
Q & A
Q. How can researchers optimize the synthesis of 2-[(Difluoromethyl)sulfonyl]aniline to improve yield and purity?
Methodological Answer: Synthesis optimization involves solvent selection, purification techniques, and reaction condition tuning. For sulfonylaniline derivatives, column chromatography (e.g., using silica gel with dichloromethane/hexane mixtures) and recrystallization (e.g., methyl tert-butyl ether/hexane) are effective for isolating pure products . Solvents like isopropanol or methanol may enhance reaction efficiency based on polarity requirements . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of sulfonylating agents (e.g., difluoromethyl sulfonyl chloride) can mitigate side reactions.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR can confirm substituent positions and electronic environments. For example, the difluoromethyl group’s splitting patterns in H NMR and deshielded aromatic protons are diagnostic .
- IR Spectroscopy : Stretching frequencies for sulfonyl (S=O, ~1350–1150 cm) and NH (~3400 cm) groups validate functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines molecular formula accuracy, critical for derivatives with fluorine atoms .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic properties and reactivity of this compound?
Methodological Answer: The difluoromethyl group (-CFH) exerts strong electron-withdrawing effects via inductive polarization, reducing the basicity of the aniline NH group and altering resonance stabilization. Computational studies (e.g., DFT) can quantify charge distribution, showing decreased electron density at the sulfonyl oxygen and aromatic ring . This enhances electrophilic substitution reactivity at specific positions, which can be validated experimentally using Hammett substituent constants or kinetic studies .
Q. What strategies can resolve contradictions in biological activity data for sulfonylaniline derivatives?
Methodological Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:
- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., enzyme inhibition vs. cellular toxicity) .
- Structural Analog Comparison : Compare with analogs like 2-[(4-Aminophenyl)sulfonyl]aniline (CAS 27147-69-9) to isolate the difluoromethyl group’s contribution .
- Meta-Analysis : Cross-reference data from crystallographic (e.g., CCDC-2100572 ) and biochemical databases to identify confounding factors like solvent interactions or protein binding dynamics .
Q. How can computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model binding poses with targets (e.g., fungal succinate dehydrogenase in inhibitors like boscalid ).
- Molecular Dynamics (MD) : Simulate ligand-protein stability, focusing on hydrogen bonds between the sulfonyl group and active-site residues .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for covalent inhibition .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer: Crystallization difficulties arise from the compound’s polar sulfonyl group and flexible difluoromethyl moiety. Strategies include:
- Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane) to balance polarity .
- Temperature Gradients : Slow cooling from elevated temperatures promotes crystal nucleation .
- Additive Use : Introduce seeding crystals or co-formers (e.g., carboxylic acids) to stabilize lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
